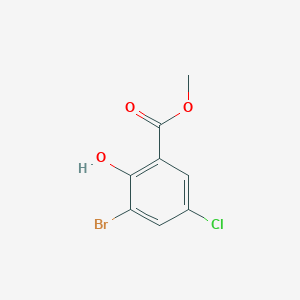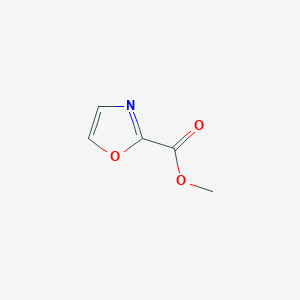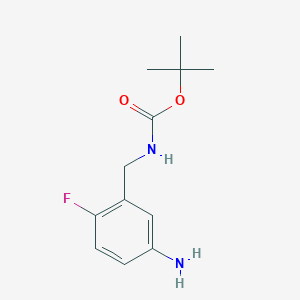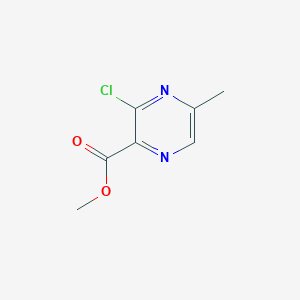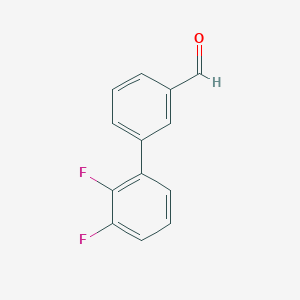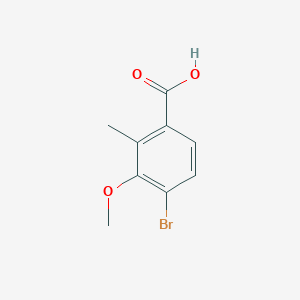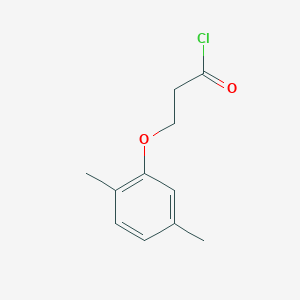
5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile
Vue d'ensemble
Description
The compound “5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyridine derivatives can often be synthesized through cross-coupling reactions such as the Suzuki-Miyaura reaction .Applications De Recherche Scientifique
Biological and Pharmacological Effects
5-(4-Chloro-3-pyridyl)-5-oxovaleronitrile is structurally similar to various compounds that have been extensively studied for their biological and pharmacological effects. For instance, Chlorogenic Acid (CGA), which is structurally related, is known for its wide range of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulation. CGA also influences lipid metabolism and glucose regulation, potentially benefiting conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018). Moreover, this compound's hypocholesterolemic effect may stem from altered nutrient metabolism, including amino acids, glucose, and fatty acids.
Role as a Nutraceutical and Food Additive
CGA, a compound similar in structure to this compound, has a dual role as a nutraceutical and food additive. As a nutraceutical, it offers health-promoting properties, particularly in treating metabolic syndrome, through its anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. In the food industry, CGA's antimicrobial properties are beneficial for preserving food products, and its antioxidant activity, especially against lipid oxidation, is significant. CGA also protects other bioactive compounds in food and has prebiotic activity, making it a prime candidate for dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Applications in Synthesis and Drug Design
The pyranopyrimidine core, akin to the structure of this compound, is a significant precursor in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The applicability of such scaffolds is vast, and the use of hybrid catalysts in synthesizing these compounds has been a focus of recent research. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. The application of these catalysts in synthesizing lead molecules is crucial, and ongoing research aims to utilize these broader catalytic applications for developing lead molecules (Parmar et al., 2023).
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of orexin 2 receptor antagonists . Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite .
Mode of Action
It’s worth noting that nucleophilic attack on pyrimidines has been shown to be highly regioselective, favoring the formation of c-4 substituted products . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
The compound’s potential role in the synthesis of orexin 2 receptor antagonists suggests it may influence pathways related to arousal, wakefulness, and appetite .
Result of Action
If the compound does indeed act as an orexin 2 receptor antagonist, it could potentially result in decreased arousal and wakefulness .
Propriétés
IUPAC Name |
5-(4-chloropyridin-3-yl)-5-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-6-13-7-8(9)10(14)3-1-2-5-12/h4,6-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPATFYYMLSYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699451 | |
| Record name | 5-(4-Chloropyridin-3-yl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890100-86-4 | |
| Record name | 5-(4-Chloropyridin-3-yl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



